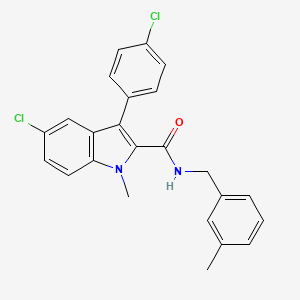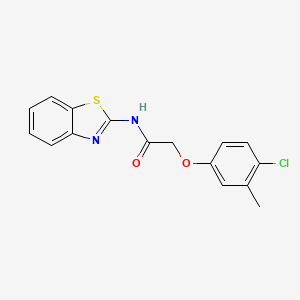
5-chloro-3-(4-chlorophenyl)-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with a diverse range of applications. Its chemical structure consists of an indole core, substituted with chloro, phenyl, and methyl groups. The systematic name can be daunting, but let’s break it down:
Indole: The fused benzene and pyrrole ring system.
Chloro: Refers to the chlorine atom.
Phenyl: Represents the phenyl group (C₆H₅-).
Methyl: Indicates the methyl group (CH₃-).
N-(3-methylbenzyl): The benzyl group attached to the nitrogen atom.
Carboxamide: Contains the amide functional group (-CONH₂).
Vorbereitungsmethoden
Synthesis Routes: Several synthetic routes exist for this compound, but I’ll highlight one common method:
Heterocyclic Synthesis:
Industrial Production: Industrial-scale production typically involves efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented. academic research provides valuable insights.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The indole moiety can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group in the carboxamide.
Substitution: Chloro and phenyl groups are susceptible to substitution reactions.
Chlorination: N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂).
Amide Formation: Carboxylic acid and amine (e.g., benzylamine).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- The desired compound itself.
- Byproducts from side reactions.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects (e.g., anticancer, anti-inflammatory).
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a precursor for other compounds.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, researchers often compare it to related indole derivatives. Its unique combination of substituents contributes to its distinct properties.
Eigenschaften
Molekularformel |
C24H20Cl2N2O |
|---|---|
Molekulargewicht |
423.3 g/mol |
IUPAC-Name |
5-chloro-3-(4-chlorophenyl)-1-methyl-N-[(3-methylphenyl)methyl]indole-2-carboxamide |
InChI |
InChI=1S/C24H20Cl2N2O/c1-15-4-3-5-16(12-15)14-27-24(29)23-22(17-6-8-18(25)9-7-17)20-13-19(26)10-11-21(20)28(23)2/h3-13H,14H2,1-2H3,(H,27,29) |
InChI-Schlüssel |
XJHWDGPTZVUZFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=C(C3=C(N2C)C=CC(=C3)Cl)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(acetylamino)-7-chloro-6-[(E)-(phenylimino)methyl]-1-benzothiophene-3-carboxylate](/img/structure/B10865158.png)
![ethyl 2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10865170.png)
![7-(1,3-benzothiazol-2-yl)-2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10865176.png)

![4-(2-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide](/img/structure/B10865191.png)
![8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10865192.png)
![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide](/img/structure/B10865198.png)
![N-(2-chlorophenyl)-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10865205.png)
![3-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B10865215.png)
![Methyl 5-chloro-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10865229.png)
![2-(1,3-benzothiazol-2-yl)-5-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10865233.png)
![3-(2-furyl)-N-(4-methoxyphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10865236.png)
![N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B10865237.png)
![1'-(2-Chloropropanoyl)spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B10865241.png)
